

(S)-2-Aminododecanoic acid chemical properties

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Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

Cat. No.: B554684

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An In-depth Technical Guide on the Chemical Properties of **(S)-2-Aminododecanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **(S)-2-aminododecanoic acid**, a chiral non-proteinogenic amino acid. The information is curated for professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

(S)-2-Aminododecanoic acid, also known as L- α -aminolauric acid, is a fatty amino acid characterized by a twelve-carbon aliphatic chain.^[1] Its amphiphilic nature, possessing both a hydrophobic tail and hydrophilic amino and carboxyl groups, makes it a molecule of interest for various applications.^[1]

Identifiers and Molecular Structure

Identifier	Value
IUPAC Name	(2S)-2-aminododecanoic acid[2]
CAS Number	169106-34-7[2][3]
Molecular Formula	C ₁₂ H ₂₅ NO ₂ [1][2]
Molecular Weight	215.33 g/mol [1]
SMILES	CCCCCCCCC--INVALID-LINK--C(=O)O[2]
InChI	InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-m/s1

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 2-aminododecanoic acid. Data for the specific (S)-enantiomer are limited; therefore, some data are for the racemic mixture and are indicated as such.

Property	Value	Reference
Physical State	White to off-white solid	[1]
Melting Point	263 °C (decomposition, racemic)	[1][4]
Boiling Point (Predicted)	332.8 ± 25.0 °C	[1][4]
Density (Predicted)	0.955 g/cm ³	[1][4]
pKa (Predicted)	2.55 ± 0.24	[4]
LogP	3.62940	[1]
Polar Surface Area	63.32 Å ²	[1]
Storage Temperature	2-8 °C, sealed in dry conditions	[2][3]

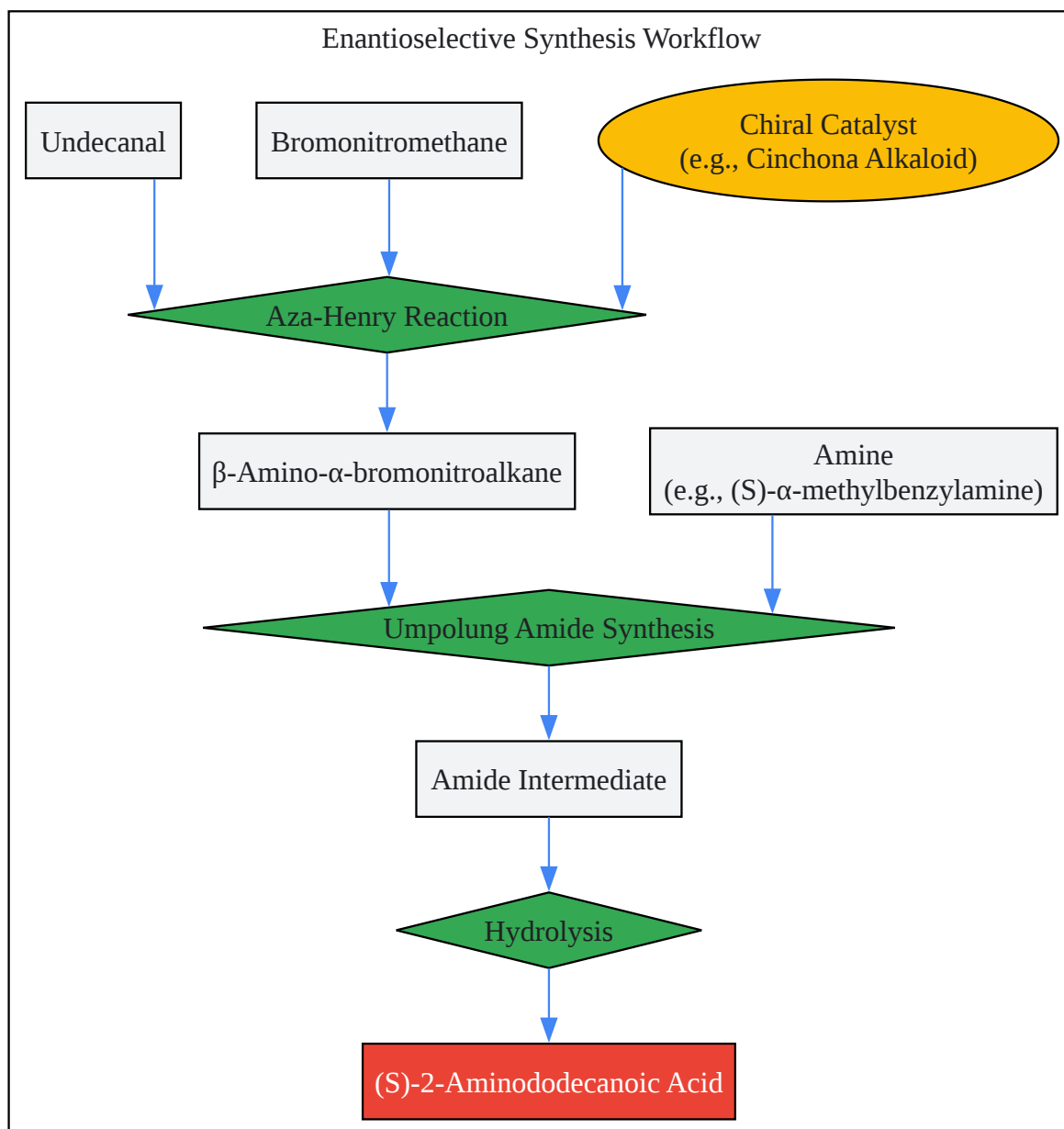
Experimental Protocols

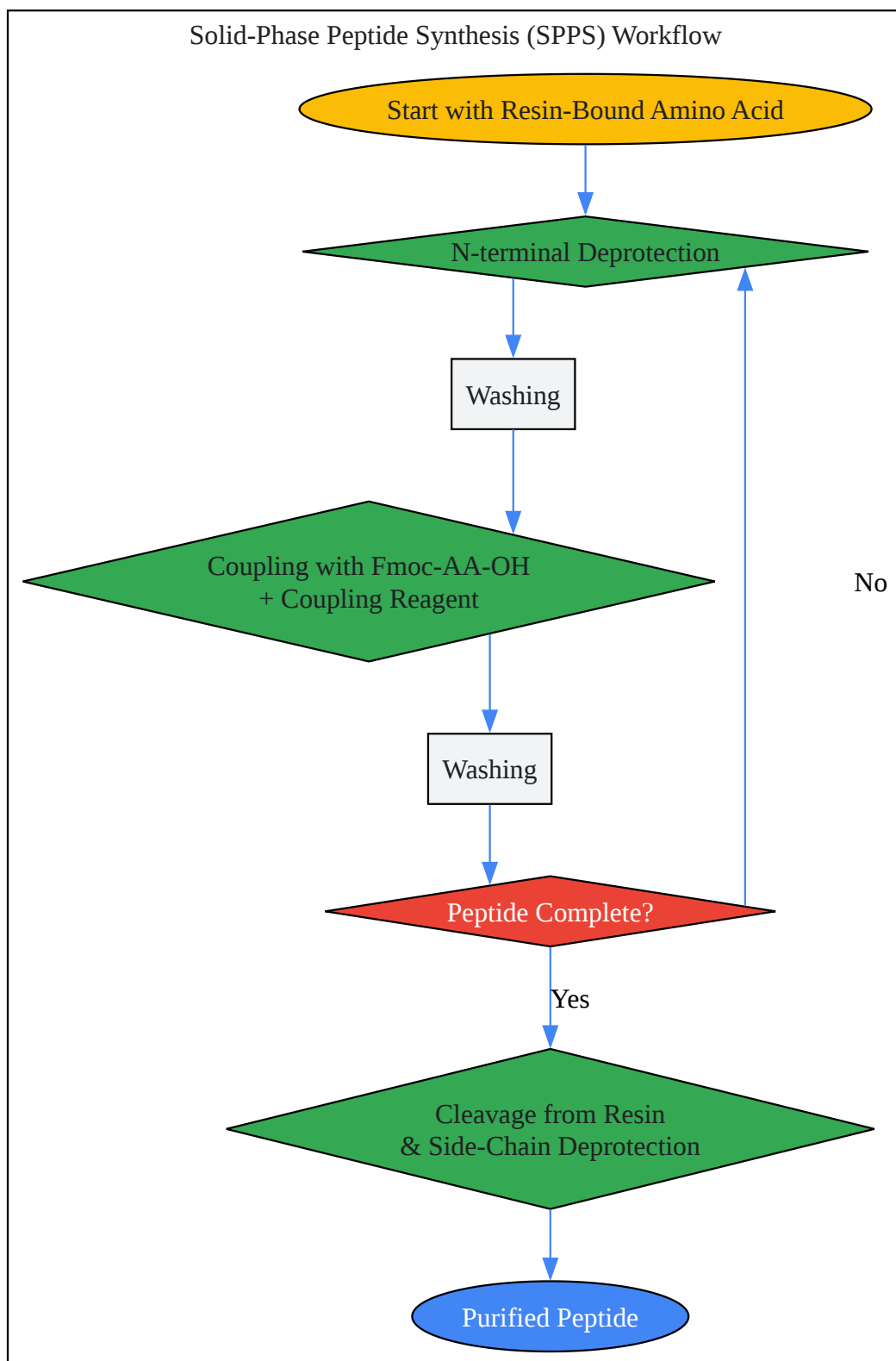
Enantioselective Synthesis

The enantioselective synthesis of α -amino acids is crucial for the development of chiral drugs and peptides.[5] A plausible route for the synthesis of **(S)-2-aminododecanoic acid** can be adapted from methods developed for its enantiomer (D-2-aminododecanoic acid), such as a cinchona alkaloid-catalyzed aza-Henry reaction followed by Umpolung Amide Synthesis.[5][6]

Methodology:

- **Aza-Henry Reaction:** An aliphatic aldehyde (undecanal) is reacted with bromonitromethane in the presence of a cinchona alkaloid-based catalyst to stereoselectively form a β -amino- α -bromonitroalkane. To obtain the (S)-enantiomer, a pseudoenantiomeric catalyst to the one used for the D-enantiomer would be employed.
- **Umpolung Amide Synthesis:** The resulting nitroalkane is then coupled with an amine, for instance, (S)- α -methylbenzylamine, in the presence of a reagent like N-iodosuccinimide (NIS) to form the corresponding amide.[6]
- **Hydrolysis:** The final step involves the hydrolysis of the amide and the nitro group to yield the desired **(S)-2-aminododecanoic acid**.





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